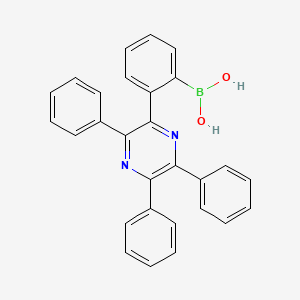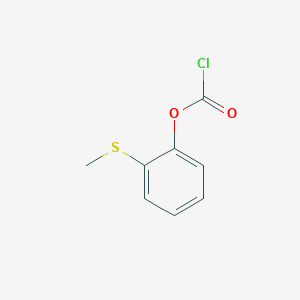
Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate typically involves multiple steps. One common method starts with the preparation of (5-chloro-6-methoxypyridin-3-yl)methanamine hydrochloride . This intermediate is then reacted with ethyl 2-formylpropanoate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Applications De Recherche Scientifique
Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes.
Industry: It can be used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism of action of Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate is unique due to its specific combination of functional groups and its potential applications. While similar compounds may share some structural features, the presence of the ethyl ester and imino groups in this compound provides distinct properties and reactivity, making it valuable for various research and industrial purposes.
Propriétés
Formule moléculaire |
C12H13ClN2O4 |
|---|---|
Poids moléculaire |
284.69 g/mol |
Nom IUPAC |
ethyl 2-[(5-chloro-6-methoxypyridin-3-yl)iminomethyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H13ClN2O4/c1-3-19-12(17)8(7-16)5-14-9-4-10(13)11(18-2)15-6-9/h4-8H,3H2,1-2H3 |
Clé InChI |
KGXCXVIPFYWYRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=NC1=CC(=C(N=C1)OC)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)
![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)

![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)




![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B13706295.png)
![14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide](/img/structure/B13706296.png)
